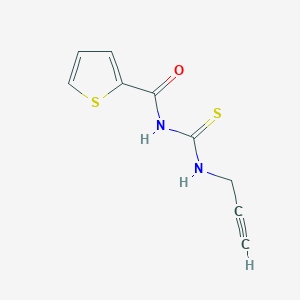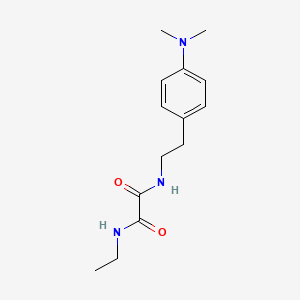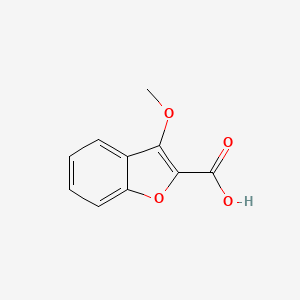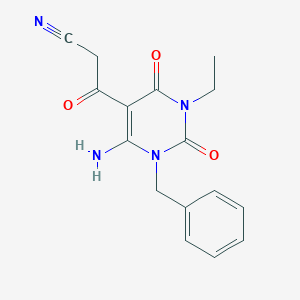![molecular formula C21H14F2N2O2S B2711377 N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide CAS No. 320421-48-5](/img/structure/B2711377.png)
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide is a complex organic compound with a molecular formula of C21H14F2N2O2S This compound is known for its unique structural features, which include a cyano group, a methoxyphenyl group, and a difluorobenzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4-[(4-methoxyphenyl)sulfanyl]aniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The difluorobenzenecarboxamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{3-cyano-4-[(4-ethoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
- N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzamide
Uniqueness
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide is unique due to the presence of both cyano and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The difluorobenzenecarboxamide moiety further enhances its properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O2S/c1-27-15-6-8-16(9-7-15)28-19-10-5-14(11-13(19)12-24)25-21(26)20-17(22)3-2-4-18(20)23/h2-11H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOIIPJSPJPWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2711294.png)

![2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2711298.png)
![ethyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2711300.png)
![1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2711301.png)
![16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2711302.png)
![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)
![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)


![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2711314.png)
![2-chloro-6-fluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2711315.png)

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)
